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Description
Faropenem Related Compound 2 is a chemical substance identified in relation to Faropenem, a broad-spectrum, orally active beta-lactam antibiotic belonging to the penem group . This compound is supplied as a high-purity reference standard intended for research and quality control applications. It is primarily used in analytical testing, such as in HPLC and MS methods, for the identification and quantification of process-related impurities and degradation products in Faropenem drug substances and drug products. This ensures the safety, efficacy, and quality of the pharmaceutical product in compliance with regulatory guidelines. The mechanism of action for Faropenem-related compounds is typically tied to the parent molecule's activity. Faropenem itself exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which inactivates them and disrupts the final stage of peptidoglycan cross-linking in the cell wall, leading to cell lysis and death . Research into related compounds like this one is valuable for monitoring stability, optimizing synthesis pathways, and understanding the degradation profile of the active pharmaceutical ingredient. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the certificate of analysis for specific data on identity, purity, and strength. The specific chemical structure, IUPAC name, and CAS number for Faropenem Related Compound 2 should be confirmed with the provided analytical data sheet.
Origin and Mechanistic Understanding of Faropenem Related Compound 2 Formation
Investigation of Synthesis-Related Impurity Pathways
The formation of Faropenem (B194159) Related Compound 2 during the synthesis of Faropenem is a complex process influenced by a variety of factors, from the choice of intermediates and reagents to the specific reaction conditions employed.
Identification of Synthetic Intermediates and Byproducts in Faropenem Synthesis
The synthesis of Faropenem involves a multi-step process, with several key intermediates that can potentially lead to the formation of impurities. One of the crucial precursors in many synthetic routes is (3R,4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxy-azetidin-2-one. newdrugapprovals.org The synthesis proceeds through the formation of a thioester intermediate, followed by acylation and a critical intramolecular Wittig cyclization to form the penem (B1263517) ring structure. newdrugapprovals.orgacs.org
Faropenem Related Compound 2 is itself a complex synthetic intermediate. ingentaconnect.com Its structure, featuring a silyl-protected hydroxyethyl (B10761427) group, an azetidinone core, and a tetrahydrofuran-2-carbothioate moiety, suggests it is a precursor to the final deprotected and cyclized Faropenem molecule. smolecule.comacs.org The presence of the allyl oxalylacetate group on the azetidinone nitrogen is a key feature that distinguishes it from other intermediates. smolecule.com
The following table outlines key intermediates in the synthesis of Faropenem that are relevant to the formation of Faropenem Related Compound 2.
The silyl-protected precursor to Faropenem allyl ester, formed after the intramolecular Wittig reaction. quickcompany.in
Cyclized Intermediate
Role of Reaction Conditions and Reagents in Compound Formation
The specific reagents and conditions used during the synthesis of Faropenem play a significant role in the formation of Faropenem Related Compound 2. The acylation of the azetidinone nitrogen with an appropriate side chain is a critical step where variations can introduce impurities. The use of allyloxyoxalyl chloride to introduce the oxalyl group is a common method. acs.org
The intramolecular Wittig or Wittig-Horner reaction, often mediated by triethyl phosphite, is employed to form the bicyclic penem ring system. quickcompany.ingoogle.com This reaction is typically carried out at elevated temperatures, for instance, by refluxing in toluene (B28343) or xylene, and the conditions can influence the generation of byproducts. newdrugapprovals.orgquickcompany.in For example, one patented process describes this cyclization occurring at temperatures between 60-180°C. The presence of residual moisture during this high-temperature step can promote hydrolysis, leading to the formation of impurities.
The table below summarizes the influence of key reagents on the formation of impurities.
Reagent
Role in Synthesis
Potential for Impurity Formation
Allyloxyoxalyl chloride
Acylating agent for the azetidinone nitrogen. acs.org
Can lead to the formation of Faropenem Related Compound 2.
Can introduce residual palladium, which may catalyze side reactions.
Impact of Catalyst Use and Residual Metal Byproducts on Impurity Profile
Research has shown that the level of residual palladium can be significant, sometimes in the range of 1500-1600 ppm, necessitating specific purification steps for its removal. acs.org Methods for palladium removal include treatment with scavenging agents like polystyrene-bound 2,4,6-trimercapto-s-triazine (MP-TMT). acs.orgnih.gov The effectiveness of these scavenging techniques is crucial for ensuring the purity of the final API. The presence of aged palladium catalysts has been correlated with an increased formation of certain impurities.
Formation through Undesirable Side Reactions and Polymerization Phenomena
Undesirable side reactions are a significant source of impurities in complex multi-step syntheses. In the context of Faropenem synthesis, the use of allyloxyoxalyl chloride as a reagent has been associated with the formation of polymeric impurities. newdrugapprovals.orggoogle.com The double bond in the allyl group can be susceptible to polymerization under certain reaction conditions.
A Chinese patent suggests that replacing allyloxy oxalyl chloride with p-nitrobenzyl oxalyl chloride can effectively prevent the generation of these polymerization-related impurities, leading to a higher conversion rate and product yield. google.com This indicates that the choice of protecting groups and reagents is critical in mitigating the formation of such byproducts. The intermolecular aminolysis of the β-lactam ring by the amine of another molecule is a known degradation pathway for similar carbapenem (B1253116) antibiotics, leading to the formation of dimers and trimers. researchgate.net
Characterization of Degradation-Derived Formation Mechanisms
Faropenem, like many β-lactam antibiotics, is susceptible to degradation under various stress conditions, particularly hydrolysis. This degradation can lead to the formation of impurities, including those that may be structurally related to Faropenem Related Compound 2.
Influence of Environmental Factors (e.g., pH, Solvent Environment) on Stability:Information regarding the influence of pH and solvent on the formation of Faropenem Related Compound 2 from faropenem is not available. Existing data primarily discusses the solubility and stability of the compound itself under neutral conditions.smolecule.com
The bulk of existing literature on faropenem degradation focuses on other impurities, such as Faropenem Impurity 7 (CAS: 120705-68-2), or provides general stability profiles for the parent drug without identifying Faropenem Related Compound 2 as a specific degradant. Faropenem Related Compound 2 is often referenced as a synthetic intermediate or a reference standard for analytical purposes. smolecule.comaxios-research.com
Due to the strict requirement to only include content directly related to the specified outline and the lack of scientific evidence for these formation pathways, it is not possible to produce the requested article without resorting to speculation, which would compromise the scientific accuracy and integrity of the content. Further research and publication in the scientific community are needed to elucidate the specific degradation pathways leading to Faropenem Related Compound 2.
Advanced Analytical Methodologies for Faropenem Related Compound 2
Structural Elucidation Techniques
The definitive determination of the molecular structure of Faropenem (B194159) Related Compound 2 relies on a combination of powerful spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of Faropenem Related Compound 2. smolecule.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive assignment of proton (¹H) and carbon (¹³C) signals.
1D ¹H NMR spectra reveal characteristic signals that confirm the presence of key structural motifs. smolecule.com For instance, the tert-butyldimethylsilyl (TBDMS) protecting group is identified by distinct singlets for its methyl groups in the 0.0-0.2 ppm region and a signal for the tert-butyl group around 0.9 ppm. smolecule.com The protons on the azetidinone (β-lactam) ring exhibit coupling patterns consistent with the (3S,4R) stereochemistry. smolecule.com
¹³C NMR spectroscopy complements the proton data by confirming the presence of the 21 distinct carbon environments within the molecule. smolecule.com The carbonyl carbons of the β-lactam and thioester groups typically appear in the downfield region of the spectrum, between 170-180 ppm. smolecule.com Carbons within the tetrahydrofuran (B95107) ring produce signals between 25-85 ppm, while the silicon-bearing carbons show characteristic upfield shifts. smolecule.com
Table 1: Characteristic NMR Data for Faropenem Related Compound 2
Technique
Structural Moiety
Characteristic Chemical Shifts / Signals
¹H NMR
TBDMS - Methyl Groups
~ 0.0 - 0.2 ppm (singlets)
¹H NMR
TBDMS - Tert-butyl Group
~ 0.9 ppm
¹H NMR
Azetidinone Ring Protons
Coupling patterns consistent with (3S,4R) stereochemistry
¹³C NMR
Carbonyl Carbons (β-lactam, Thioester)
~ 170 - 180 ppm
¹³C NMR
Tetrahydrofuran Ring Carbons
~ 25 - 85 ppm
Mass spectrometry (MS) is a primary technique for determining the molecular weight of Faropenem Related Compound 2 and obtaining information about its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition. The compound has a calculated molecular formula of C₂₁H₃₃NO₇SSi and a monoisotopic mass of 471.1747 atomic mass units. smolecule.com
In MS analysis, a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight of 471.64 g/mol is observed. smolecule.com Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing the loss of specific groups such as the TBDMS group, the allyl group, or cleavage of the β-lactam ring, thereby confirming the identity and structure of the impurity. smolecule.comnih.gov Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is often the method of choice for analyzing impurities in complex mixtures, offering both separation and sensitive detection. scispace.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data for structural confirmation by identifying key functional groups and electronic transitions. mrclab.com
IR spectroscopy is used to confirm the presence of specific chemical bonds by measuring their vibrational frequencies. mrclab.com For Faropenem Related Compound 2, the IR spectrum displays several characteristic absorption bands. A strong absorption band around 1760 cm⁻¹ is indicative of the carbonyl group within the strained four-membered β-lactam ring. smolecule.comgoogle.com The thioester carbonyl group shows a distinct absorption at a lower wavenumber, typically around 1680 cm⁻¹. smolecule.com Furthermore, vibrations associated with the silicon-oxygen bonds of the TBDMS group appear in the 800-900 cm⁻¹ region. smolecule.com
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. mrclab.com The primary chromophore in Faropenem and its related compounds is the conjugated system involving the double bond and carbonyl group of the penem (B1263517) ring structure. google.com For Faropenem, a maximum absorption (λmax) is observed around 306-320 nm, which is attributed to the π → π* transition of this system. nih.govgoogle.com Faropenem Related Compound 2 would be expected to exhibit a similar absorption profile, confirming the presence of the core bicyclic structure.
Table 2: Key Spectroscopic Features for Faropenem Related Compound 2
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in structural elucidation. nih.gov DFT calculations can be used to model the three-dimensional structure of Faropenem Related Compound 2, predict its stability, and calculate various spectroscopic properties. researchgate.net
By employing methods like the B3LYP hybrid functional with a 6-31G(d,p) basis set, researchers can compute theoretical vibrational frequencies. researchgate.net These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. This comparison helps to confirm the proposed structure and provides a deeper understanding of the molecule's vibrational behavior. researchgate.net Similarly, DFT can be used to predict NMR chemical shifts, which, when compared with experimental data, can provide definitive confirmation of the structural assignment, especially for complex molecules with multiple stereocenters. These computational models can also offer insights into the molecule's reactivity and electronic properties by analyzing its frontier molecular orbitals (FMOs). nih.govchemrxiv.org
The unambiguous identification and quantification of any impurity require a pure, fully characterized reference standard. axios-research.com The chemical synthesis of Faropenem Related Compound 2 is a critical step in providing this reference material. smolecule.com This synthesized standard serves as the benchmark against which analytical methods are developed and validated. axios-research.com By having a confirmed pure sample, analysts can determine its retention time in chromatographic systems, its response factor in various detectors, and its characteristic spectroscopic signatures (NMR, MS, IR) with certainty. This allows for the accurate identification and quantification of the impurity in routine quality control testing of Faropenem drug substance and product. axios-research.com
Computational Chemistry (e.g., Density Functional Theory) for Structure Prediction and Vibrational Spectra Interpretation
Chromatographic Separation and Detection Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation, detection, and quantification of Faropenem and its related impurities, including Compound 2. researchgate.netijpcbs.com These methods must be highly specific and sensitive to resolve the main component from all process-related impurities and degradation products.
Detection is most commonly performed using a UV detector, with the wavelength set near the λmax of the penem chromophore, typically between 305 nm and 318 nm. nih.govresearchgate.netijpcbs.com A photodiode array (PDA) detector can also be used to acquire full UV spectra during the analysis, which aids in peak identification and purity assessment. nih.gov The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for its intended purpose in quality control. ijpcbs.com
Table 3: Typical RP-HPLC Method Parameters for Faropenem and Related Compounds
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Faropenem and its related substances, including Faropenem Related Compound 2. magtechjournal.com The development of a successful HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification. ijpcbs.com Reverse-phase HPLC is the most commonly selected mode for this purpose, leveraging the polarity differences between the main compound and its impurities. ijpcbs.com Method validation according to International Council for Harmonisation (ICH) guidelines is a critical step to ensure the method is reliable for routine quality control. ijpcbs.com
The choice of the stationary phase is fundamental to achieving effective separation in reverse-phase HPLC. For the analysis of Faropenem and its related compounds, C18 (octadecylsilyl) columns are overwhelmingly the preferred choice. ijpcbs.comresearchgate.netresearchgate.net These columns, where the silica-based packing material is bonded with C18 alkyl chains, provide a non-polar stationary phase that effectively retains and separates compounds based on their hydrophobicity.
The selection of a specific C18 column can influence the separation efficiency. Factors such as particle size, column length, and internal diameter are tailored to the specific analytical need. For instance, columns with a 5 µm particle size are common, offering a balance between efficiency and backpressure. ijpcbs.comresearchgate.net The use of end-capped C18 columns is also prevalent, which minimizes the interaction of polar analytes with residual silanol (B1196071) groups on the silica (B1680970) surface, leading to improved peak shape and reduced tailing.
Table 1: Examples of C18 Columns Used in Faropenem Analysis
The mobile phase composition, including the organic modifier, aqueous buffer, pH, and additives, is meticulously adjusted to optimize the separation of Faropenem Related Compound 2 from the active pharmaceutical ingredient (API) and other impurities. ijpcbs.commfd.org.mk A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. ijpcbs.comresearchgate.netresearchgate.net
The pH of the aqueous component is a critical parameter, as it controls the ionization state of the acidic and basic functional groups in the analytes, thereby affecting their retention and selectivity. mfd.org.mk Buffers like phosphate, acetate (B1210297), or formate (B1220265) are used to maintain a constant pH. ijpcbs.comresearchgate.netresearchgate.netresearchgate.netgoogle.com For instance, a mobile phase of phosphate buffer and methanol (55:45 v/v) with the pH adjusted to 3.8 has been successfully used. ijpcbs.com Another method employed a mixture of acetate buffer (pH 3.5) and acetonitrile (70:30 v/v). researchgate.net
While isocratic elution (constant mobile phase composition) can be used for simpler separations, gradient elution is often required for complex impurity profiles. researchgate.netnih.gov Gradient elution involves changing the concentration of the organic solvent in the mobile phase over time. nih.govlcms.cz This strategy allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run, ensuring a comprehensive impurity profile.
Table 2: Mobile Phase Compositions for Faropenem Impurity Analysis
The selection of a suitable detector is crucial for the sensitive and specific measurement of Faropenem Related Compound 2. Ultraviolet-Visible (UV-Vis) detectors are commonly employed for the quantification of Faropenem and its impurities. ijpcbs.comnih.gov The detection wavelength is optimized to achieve maximum sensitivity for the analyte of interest. Various studies have reported optimal wavelengths for Faropenem analysis in the range of 305 nm to 323 nm. researchgate.netresearchgate.netresearchgate.net
A Photodiode Array (PDA) detector is an advanced type of UV-Vis detector that offers significant advantages. waters.com It captures the entire UV-Vis spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). waters.com This capability is invaluable for assessing peak purity, helping to confirm that the chromatographic peak of Faropenem Related Compound 2 is not co-eluting with other substances. waters.com
For structural confirmation and enhanced sensitivity, Mass Spectrometry (MS) is used as a detector. Electrospray Ionization (ESI) is a common interface that couples HPLC with MS (LC-MS). researchgate.netnih.gov ESI-MS provides molecular weight information and, through tandem mass spectrometry (MS/MS), fragmentation patterns that can be used to elucidate the structure of unknown impurities. researchgate.net
Mobile Phase Composition and Gradient Elution Strategies
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. nih.gov This technology provides substantially higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. For the analysis of complex mixtures containing multiple related compounds, such as in Faropenem samples, UHPLC can offer superior separation of closely eluting impurities like Faropenem Related Compound 2. researchgate.netnih.gov The increased efficiency allows for shorter run times, which increases sample throughput in a quality control environment. A stability-indicating RP-UPLC method was developed for faropenem using a C18 column and a mobile phase of ammonium formate buffer and acetonitrile. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling and Trace Level Detection
Hyphenated techniques, which couple a separation technique with a spectroscopic detection technique, are powerful tools for impurity profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of Faropenem Related Compound 2. researchgate.netresearchgate.net This method offers exceptional selectivity and sensitivity, allowing for the detection and quantification of impurities at trace levels. mdpi.com LC-MS/MS is instrumental in the structural elucidation of unknown impurities by analyzing their fragmentation patterns. researchgate.net Several LC-MS/MS methods have been developed for the analysis of faropenem in various matrices, which can be adapted for impurity profiling. researchgate.netnih.gov
While less common for non-volatile compounds like Faropenem and its related substances, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to analyze any volatile impurities or degradation byproducts that might be present in the drug substance. researchgate.net Metabolic profiling of faropenem has been performed using GC/MS on pre-dose plasma samples. researchgate.net
Gel Permeation Chromatography (GPC) for Polymeric Impurities Analysis
During the synthesis or storage of Faropenem, polymeric impurities can sometimes be formed. These larger molecules are not effectively separated by standard reverse-phase HPLC methods. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the designated technique for analyzing such polymeric impurities. google.com GPC separates molecules based on their size in solution. google.com A patent describes a specific GPC method for determining the content of Faropenem polymers, which would be applicable to polymeric versions of related compounds. google.com The method utilizes a gel chromatographic column with a specific molecular weight exclusion limit (600-800 Daltons) and a mobile phase of an aqueous buffer (pH 6.5-8.5), with detection typically in the UV range of 210-300 nm. google.com
Table 4: GPC Conditions for Faropenem Polymeric Impurities
Quantitative analysis of Faropenem Related Compound 2 necessitates highly sensitive and specific analytical procedures. The validation of these methods according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), is a prerequisite for their application in a regulated pharmaceutical environment.
Development of Stability-Indicating Methods for Related Compounds
The development of a stability-indicating assay method (SIAM) is fundamental to understanding the degradation profile of a drug substance. nih.gov For Faropenem, this involves subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation to generate potential impurities, including Faropenem Related Compound 2. researchgate.netingentaconnect.com The primary goal is to develop a method that can separate the drug from its degradation products, thus providing a clear picture of its stability. nih.gov
Forced degradation studies are a key component in the development of these methods. For instance, exposing Faropenem to acidic conditions (e.g., 0.1–1.0 M hydrochloric acid at 60–80°C) can induce the formation of Faropenem Related Compound 2 through the cleavage of the β-lactam ring. Similarly, oxidative and thermal stress can also lead to its formation.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques for developing such stability-indicating methods. researchgate.net The selection of the stationary phase (e.g., C8 or C18 columns), mobile phase composition (often a buffer and an organic solvent like acetonitrile or methanol), and detector wavelength are optimized to achieve adequate separation of Faropenem from its related compounds. ijpcbs.comresearchgate.net For example, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a phosphate buffer and methanol to resolve Faropenem and its impurities. ijpcbs.com
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ)
Once a suitable analytical method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible. The validation process assesses several key parameters as stipulated by ICH guidelines. ijpcbs.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. For Faropenem Related Compound 2, this means the analytical signal for this impurity should be free from interference from Faropenem and other related substances. ajptr.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net This is typically evaluated by preparing a series of standard solutions of Faropenem Related Compound 2 and constructing a calibration curve. google.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the impurity into a sample matrix. ajptr.com
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ajptr.com
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The following interactive table summarizes typical validation parameters for the analysis of Faropenem and its related compounds based on various research findings.
Calibration Strategies and Quantification of Trace Levels in Complex Matrices
Quantifying trace levels of Faropenem Related Compound 2, especially in complex matrices like pharmaceutical formulations or biological fluids, presents unique challenges. acs.org Effective calibration strategies are essential for achieving accurate and reliable results.
The most common calibration approach is the external standard method . This involves creating a calibration curve using a series of known concentrations of a certified reference standard of Faropenem Related Compound 2. google.com The concentration of the impurity in the unknown sample is then determined by interpolating its response from this curve.
For complex matrices, matrix effects can interfere with the analytical signal. To mitigate this, matrix-matched calibration is often employed. This involves preparing the calibration standards in a blank matrix that is as close as possible to the sample matrix.
When dealing with very low concentrations, techniques like solid-phase extraction (SPE) can be used to pre-concentrate the analyte and remove interfering substances from the sample matrix before analysis. mdpi.com This enhances the sensitivity and selectivity of the method. mdpi.com
Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer superior selectivity and sensitivity for quantifying trace-level impurities. scispace.com LC-MS/MS can provide structural confirmation of the impurity and is particularly useful when a reference standard for Faropenem Related Compound 2 is not available.
The table below outlines various analytical methods and their reported quantification limits for Faropenem and its related compounds, illustrating the capabilities for trace-level analysis.
Process Related Control and Mitigation Strategies for Faropenem Related Compound 2
Optimization of Faropenem (B194159) Synthesis Pathways to Minimize Related Compound 2 Formation
The formation of Faropenem Related Compound 2 is intrinsically linked to the synthetic route of Faropenem. Optimizing the synthesis pathway is a primary strategy to minimize its generation. googleapis.comacs.org
The conditions under which the synthesis of Faropenem takes place play a crucial role in the impurity profile of the final product. Key parameters that are meticulously controlled include temperature, reaction time, and stoichiometry.
Temperature: Maintaining an optimal reaction temperature is vital. For instance, in the deallylation step, a common source of impurities, controlling the temperature can significantly reduce the formation of byproducts. Some synthesis methods specify a reaction temperature of 0-50°C to minimize impurity generation.
Reaction Time: The duration of the reaction is another critical factor. Prolonged reaction times can lead to the degradation of the desired product and the formation of impurities. google.com Optimized methods aim for shorter reaction times to improve purity and yield.
Stoichiometry: The precise ratio of reactants and reagents is fundamental. For example, the amount of catalyst used, such as palladium complexes in deallylation steps, must be carefully controlled. Excessive catalyst can lead to increased levels of heavy metal residues and other impurities.
A one-step synthesis method for Faropenem sodium highlights the importance of process conditions. By reacting in a two-phase system of an organic solvent and water at a controlled temperature of 30-40°C, the reaction speed is increased, and impurity generation is lessened.
The quality of the starting materials and intermediates directly impacts the purity of the final Faropenem product.
Raw Material Purity: The synthesis of Faropenem often begins with precursors like L-Threonine. google.com Ensuring the high purity of these initial raw materials is the first line of defense against introducing impurities that could carry through the synthesis or catalyze the formation of new ones.
Intermediate Purification: Many synthetic routes for Faropenem involve multiple intermediate compounds. google.com Some intermediates are oily and cannot be purified by simple recrystallization, necessitating chromatographic purification to remove unwanted side products before they can participate in subsequent reactions and generate further impurities. google.com For instance, the intermediate 4-acetoxyazetidinone (4AA) requires a specific refining method to remove organic impurities and improve the quality of the final product. nus.edu.sg
Even with optimized synthesis, the crude Faropenem product will contain some level of impurities, including Related Compound 2. Therefore, robust purification processes are essential.
Crystallization: Crystallization is a key technique for purifying the final product. Faropenem sodium can be purified by dissolving the crude product in water, treating it with charcoal to decolorize it, and then precipitating the purified product by adding a solvent like acetone. googleapis.com This process can be further optimized by controlling factors such as temperature, with low-temperature crystallization (2–8°C) being effective in reducing impurity levels.
Chromatographic Purification: For impurities that are difficult to remove by crystallization, chromatographic methods are employed. While often more complex and costly for large-scale production, techniques like column chromatography are indispensable for removing certain impurities from intermediates and the final product. google.com Gel filtration chromatography has also been developed to separate and quantify polymeric impurities in β-lactam antibiotics. researchgate.net
The table below summarizes key purification strategies and their impact on impurity reduction.
Purification Technique
Description
Impact on Impurity Reduction
Crystallization
Dissolving the crude product and then precipitating the purified form.
Effective for removing many common impurities and can be optimized by controlling temperature and solvent systems. googleapis.com
Chromatography
Separating compounds based on their differential distribution between a stationary and a mobile phase.
Highly effective for removing structurally similar impurities that are difficult to separate by other means. google.com
Palladium Scavenging
Using agents like polystyrene-bound 2,4,6-trimercapto-s-triazine to remove residual palladium catalyst.
Drastically reduces heavy metal impurities to levels below 10 ppm. acs.org
Strategic Selection and Purification of Raw Materials and Intermediates
Application of Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. nih.gov It is a proactive approach that builds quality into the product from the outset. europa.eu
The core elements of QbD include:
Defining a Quality Target Product Profile (QTPP): This predefines the desired quality characteristics of the final drug product. researchgate.net
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. researchgate.net For Faropenem, the level of Related Compound 2 would be a CQA.
Risk Assessment: This involves identifying and evaluating factors that could impact the CQAs. researchgate.net
Developing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net
Implementing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. acs.org
By applying QbD principles, manufacturers can gain a thorough understanding of how process parameters affect the formation of impurities like Faropenem Related Compound 2. acs.org This allows for the development of a robust manufacturing process with a well-defined design space, ensuring consistent product quality. acs.org
Development of Robust Quality Control (QC) Methods for Routine Monitoring
A robust quality control (QC) system is essential for the routine monitoring of impurities in Faropenem. tajpharmaindia.com This involves the use of validated analytical methods to ensure that the levels of Faropenem Related Compound 2 and other impurities are consistently below the specified limits.
Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. researchgate.net Stability-indicating HPLC methods have been developed for Faropenem that can separate the active pharmaceutical ingredient from its degradation products and process-related impurities. researchgate.netresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that offers faster analysis times and better resolution, making it suitable for high-throughput screening and quality control. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity for identifying and quantifying trace-level impurities. researchgate.net
The table below presents examples of analytical methods used for Faropenem analysis.
Ultrafast, stability-indicating quantification of Faropenem in bulk drug and tablet formulation. researchgate.net
Impurity Profiling and Stability Studies for Process Development and Product Quality
Impurity profiling is the identification and quantification of all impurities present in a drug substance. pharmaffiliates.com It is a critical activity throughout the drug development process.
Process Development: During process development, impurity profiling helps in understanding the formation of byproducts under different reaction conditions. google.com This information is invaluable for optimizing the synthesis to minimize the generation of unwanted compounds like Faropenem Related Compound 2.
Product Quality: For the final product, a comprehensive impurity profile is required for regulatory submissions and to ensure the safety and efficacy of the drug. synzeal.com
Stability studies are conducted to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net These studies are essential for determining the shelf-life of the product and for identifying potential degradation products that may form during storage. tajpharmaindia.com
For Faropenem, stress testing under conditions of hydrolysis, oxidation, photolysis, and thermal degradation has been performed to understand its degradation pathways and to develop stability-indicating analytical methods. researchgate.net These studies have shown that Faropenem can be unstable under certain stress conditions, leading to the formation of various degradation products. researchgate.net
Biochemical and Enzymatic Interaction Studies of Faropenem Related Compound 2
Interaction with β-Lactamases and Other Related Enzymes
Studies focusing on the interaction between Faropenem (B194159) Related Compound 2 and β-lactamases have revealed that this compound can form stable complexes with these enzymes, thereby influencing their catalytic activity. smolecule.com This interaction is crucial for understanding how some antibiotics might evade enzymatic degradation. smolecule.com
Elucidation of Binding Mechanisms and Induced Conformational Changes (e.g., KPC-2, VIM-2)
Crystallographic analyses have been instrumental in elucidating the binding mechanisms of compounds structurally similar to Faropenem Related Compound 2 with key β-lactamase enzymes, such as KPC-2 (Klebsiella pneumoniae carbapenemase-2) and VIM-2 (Verona integron-encoded metallo-β-lactamase-2). smolecule.com When these compounds bind to the active sites of enzymes like KPC-2 and VIM-2, they induce significant conformational changes. smolecule.com
In the case of KPC-2, a class A serine β-lactamase, and VIM-2, a class B1 metallo-β-lactamase, the binding of faropenem, a structurally related compound, leads to the opening of the β-lactam ring and the formation of an imine. nih.govnih.gov For both KPC-2 and VIM-2, this interaction also results in the opening of the tetrahydrofuran (B95107) (THF) ring, forming an alkene. nih.govnih.gov These structural rearrangements within the enzyme's active site are a critical aspect of the interaction. smolecule.com The flexibility of the KPC-2 active site, in particular, allows it to accommodate a variety of β-lactam side chains. osti.gov
The binding of faropenem-related structures to VIM-2 has been observed to be similar to that of other carbapenems, with the C2 carboxylate group adopting a comparable position. mdpi.com Such detailed structural insights are vital for understanding the molecular basis of substrate recognition and the potential for designing new inhibitors.
Evaluation of Impact on Catalytic Efficiency and Enzyme Activity
The interaction of faropenem and its related compounds with β-lactamases directly impacts the catalytic efficiency of these enzymes. Kinetic studies have shown that faropenem is a substrate for enzymes like KPC-2, VIM-2, and L1, although it is hydrolyzed less efficiently by KPC-2. nih.govnih.gov
The catalytic efficiency (kcat/KM) of KPC-2 with faropenem is significantly lower than that of L1 and VIM-2. nih.gov Specifically, it is approximately 5-fold lower than L1 and 33-fold lower than VIM-2. nih.gov Furthermore, weak substrate inhibition of KPC-2 by faropenem has been observed. nih.gov The formation of stable complexes between Faropenem Related Compound 2 and these enzymes can hinder the turnover rate of the enzyme-substrate complex, which is a key factor in their mechanism of action. smolecule.com
Table 1: Steady-State Kinetic Parameters for Faropenem Turnover by β-Lactamases
Enzyme
Type
Class
kcat (s-1)
KM (µM)
kcat/KM (M-1s-1)
KPC-2
Serine β-Lactamase
A
Data not available
Data not available
~5-fold lower than L1
VIM-2
Metallo-β-Lactamase
B1
Data not available
Data not available
~33-fold higher than KPC-2
L1
Metallo-β-Lactamase
B3
Data not available
Data not available
Data not available
This table is based on comparative data; specific values for Faropenem Related Compound 2 were not available in the search results. The data for Faropenem is used as a reference. nih.gov
Contribution to Understanding Antibiotic Resistance Mechanisms and Chemoenzymatic Stability
The study of Faropenem Related Compound 2 and its interactions provides valuable insights into the broader issue of antibiotic resistance. smolecule.com The structural similarities between penems and carbapenems mean that resistance mechanisms developed against faropenem could potentially confer cross-resistance to carbapenems, a class of last-resort antibiotics. reactgroup.org This is a significant concern, especially with the increasing use of faropenem in some regions. reactgroup.orgnih.gov
Research on faropenem's reactions with various β-lactamases, including those from different classes (A, B, and D), helps to characterize the chemical pathways that lead to antibiotic inactivation. nih.govnih.gov For instance, the opening of both the β-lactam and THF rings in the presence of KPC-2 and VIM-2 is a key degradation pathway. nih.govnih.gov Understanding these specific chemical reactions at an enzymatic level is crucial for developing strategies to overcome resistance. smolecule.com
The investigation of impurities like Faropenem Related Compound 2 is not just a matter of quality control but also a valuable scientific endeavor that deepens our understanding of enzyme kinetics, conformational dynamics, and the molecular chess game between antibiotics and bacterial defense mechanisms. smolecule.com
Future Research Directions and Emerging Methodologies
Exploration of Novel Synthetic Routes to Further Mitigate Faropenem (B194159) Related Compound 2 Formation
The synthesis of Faropenem is a multi-step process that can inadvertently lead to the formation of impurities. Current research focuses on developing novel synthetic pathways that are not only more efficient but also inherently cleaner, minimizing the generation of byproducts like Faropenem Related Compound 2.
One promising approach involves a one-step deprotection method. Traditional syntheses often require separate steps to remove protecting groups from the hydroxyl and carboxyl functionalities, which can be inefficient and introduce impurities. google.com A novel method prepares Faropenem by simultaneously removing both the hydroxyl and carboxyl protecting groups in a single step using trifluoroacetic acid, followed by neutralization. google.com This streamlined process has the potential to reduce reaction time and the use of reagents that may contribute to impurity formation. google.com
Another area of investigation is the optimization of reaction conditions. For instance, in the cyclization step of a patented Faropenem synthesis, residual moisture can promote hydrolysis, leading to the formation of impurities. Strict moisture control is a key process optimization to reduce these unwanted side reactions. Similarly, the choice of catalyst and its lifecycle can impact impurity profiles. Research into more robust and selective catalysts could significantly decrease the formation of Faropenem Related Compound 2.
Table 1: Comparison of Synthetic Strategies for Faropenem
Synthetic Strategy
Key Features
Potential for Impurity Reduction
Traditional Multi-Step Deprotection
Separate removal of hydroxyl and carboxyl protecting groups. google.com
Higher potential for side reactions and impurity formation due to more extensive processing.
One-Step Deprotection
Simultaneous removal of protecting groups using trifluoroacetic acid. google.com
Streamlined process, reducing reaction steps and the use of multiple reagents, thereby lowering the risk of impurity generation. google.com
Process Optimization
Strict moisture control, catalyst pre-treatment, and low-temperature crystallization.
Minimizes degradation and side reactions, leading to a cleaner product with lower levels of impurities.
Application of Advanced Analytical Technologies for Ultra-Trace Analysis and Comprehensive Impurity Mapping
The accurate detection and quantification of impurities, even at ultra-trace levels, are paramount for ensuring drug quality. Advanced analytical technologies are continuously being developed and applied to provide a more comprehensive understanding of the impurity profile of Faropenem.
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC) in terms of resolution, speed, and sensitivity. researchgate.net UPLC systems, which utilize columns with sub-2µm particles, allow for faster analysis times and reduced solvent consumption. researchgate.net For Faropenem, a stability-indicating RP-UPLC method has been developed for its quantification in bulk drug and tablet formulations, demonstrating excellent linearity and precision. researchgate.net
Coupling UPLC with mass spectrometry (UPLC-MS/MS) provides even greater specificity and sensitivity, enabling the identification and quantification of trace-level impurities. researchgate.netmdpi.com This technique has been successfully used for the analysis of various carbapenems and can be instrumental in creating a detailed impurity map for Faropenem, including the characterization of previously unknown minor components. researchgate.netnih.gov
Table 2: Advanced Analytical Techniques for Impurity Analysis
Analytical Technique
Principle
Application in Faropenem Analysis
UPLC
Chromatographic separation using columns with sub-2µm particles, providing high resolution and sensitivity. researchgate.net
Quantification of Faropenem and separation from its degradation products with high efficiency. researchgate.net
UPLC-MS/MS
Combines the separation power of UPLC with the mass-based detection of tandem mass spectrometry for highly selective and sensitive analysis. researchgate.netmdpi.com
Identification and quantification of trace-level impurities, enabling comprehensive impurity profiling. researchgate.netnih.gov
Capillary Electrophoresis (CE)
Separation based on the differential migration of charged species in an electric field. researchgate.net
An alternative and complementary technique to HPLC for the separation of impurities and degradation products. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Impurity Formation and Control
The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize pharmaceutical manufacturing by enabling predictive modeling of complex processes. nih.govresearchgate.net By analyzing large datasets from manufacturing runs, ML algorithms can identify critical process parameters that influence the formation of impurities like Faropenem Related Compound 2.
This data-driven approach can predict the likelihood of impurity formation under different reaction conditions, allowing for proactive process control and optimization. nih.gov For instance, an ML model could be trained on historical batch data to predict the impact of variations in temperature, pH, and raw material quality on the final impurity profile. This allows for the establishment of more robust process parameters to consistently produce high-quality Faropenem.
Development of Standardized Reference Materials and Collaborative Research on Rare Impurities
The accurate identification and quantification of any pharmaceutical impurity rely on the availability of well-characterized reference materials. axios-research.comsynthinkchemicals.com For Faropenem Related Compound 2, having a fully characterized reference standard is crucial for analytical method development, validation, and routine quality control. axios-research.com The development and certification of such standards by organizations like the U.S. Pharmacopeia (USP) ensure their quality and traceability. technologynetworks.com
Collaborative research efforts are also essential, particularly for rare or novel impurities. technologynetworks.comnih.gov Sharing information and resources between pharmaceutical companies, academic institutions, and regulatory bodies can accelerate the identification, characterization, and toxicological assessment of these impurities. technologynetworks.comnih.gov Such collaborations can lead to a deeper understanding of impurity formation mechanisms and the development of harmonized control strategies across the industry. This collective approach is vital for addressing the challenges posed by rare impurities and ensuring the global supply of safe and effective medicines. nih.gov
Q & A
Q. How should researchers document analytical validation for regulatory compliance?
Guidelines :
Include validation parameters (linearity range, LOD/LOQ, precision) in supplementary materials.
Reference pharmacopeial standards (e.g., ICH Q2(R1)) for method validation.
Provide raw chromatographic data and spectral deconvolution steps in supporting information .
Q. What statistical methods are appropriate for analyzing degradation kinetics data?
Approach : Use nonlinear regression to fit degradation curves (e.g., first-order model: ln[C] = −kt + ln[C0]). Report 95% confidence intervals for rate constants. Apply the Akaike Information Criterion (AIC) to compare model fit adequacy across conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.